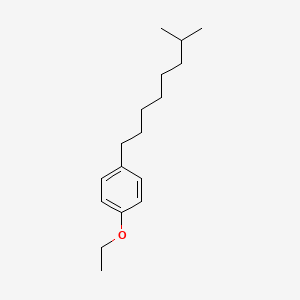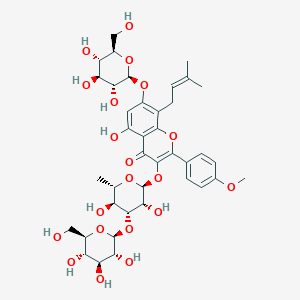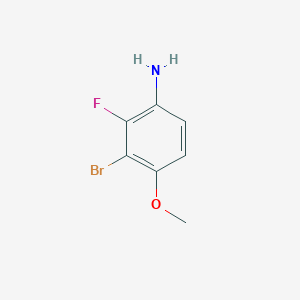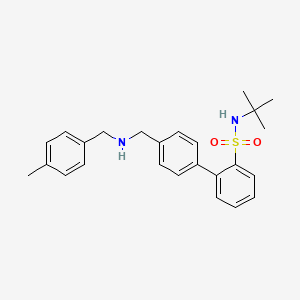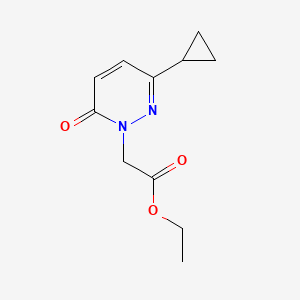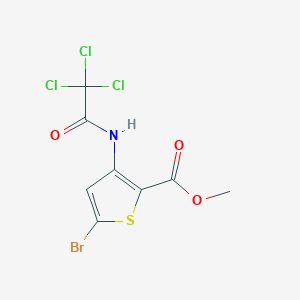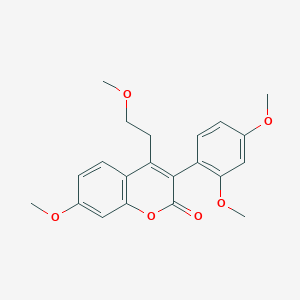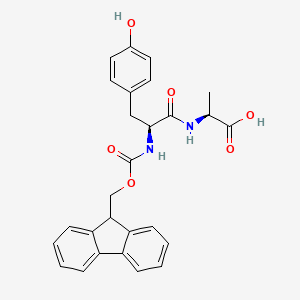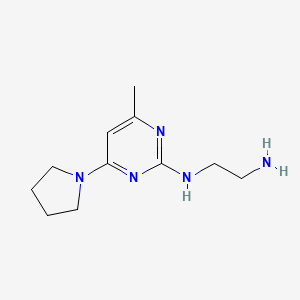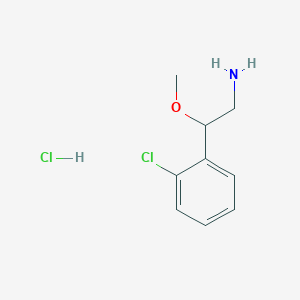
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, also known as 2-CPME-HCl or 2-CPME, is an organic compound that has become increasingly important in the field of pharmaceutical research and development. 2-CPME-HCl is a highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has been used in a variety of laboratory experiments and clinical trials to investigate the effects of COX-2 inhibition on various diseases and conditions.
Mechanism of Action
Target of Action
Similar compounds like ketamine, which is a derivative of phencyclidine , and Clofedanol , are known to act on the NMDA receptor and Histamine H1 receptor respectively . These receptors play crucial roles in neural signaling and immune response.
Mode of Action
Based on the actions of similar compounds, it can be inferred that it may interact with its targets to modulate their activity . For instance, Ketamine acts as an antagonist of the NMDA receptor, inhibiting its function , while Clofedanol suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain .
Biochemical Pathways
Similar compounds like ketamine are known to affect pathways related to neural signaling , and Clofedanol is known to affect pathways related to cough reflex .
Pharmacokinetics
Similar compounds like ketamine are known to have high bioavailability when administered intravenously, and are metabolized in the liver and intestines .
Result of Action
Similar compounds like ketamine are known to induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia , and Clofedanol is known to suppress the cough reflex .
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several advantages for laboratory experiments. It is a highly selective inhibitor of COX-2, which makes it an ideal tool for investigating the effects of COX-2 inhibition on various diseases and conditions. In addition, it is relatively inexpensive and easy to synthesize. However, this compound does have some limitations. It is not as potent as other COX-2 inhibitors and its effects may vary depending on the dose and method of administration.
Future Directions
The potential applications of 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride are numerous. In the future, it may be used to investigate the effects of COX-2 inhibition on a variety of diseases and conditions, including inflammation, pain, cancer, cardiovascular disease, diabetes, and neurological disorders. In addition, it may be used in combination with other drugs to enhance the efficacy of treatment. Finally, it may be used to develop new drugs that target specific pathways in the body.
Scientific Research Applications
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has been used in a variety of laboratory experiments and clinical trials to investigate the effects of COX-2 inhibition on various diseases and conditions. It has been used to study the effects of COX-2 inhibition on inflammation, pain, and cancer. In addition, this compound has been used in studies of the effects of COX-2 inhibition on the cardiovascular system, diabetes, and neurological disorders.
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic processes by interacting with key enzymes and altering their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by liver enzymes, leading to the production of different metabolites that can further interact with other biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. Its distribution can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWEWKMSPLSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
